molecular formula C10H7BrClFN2 B13539601 6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole

6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole

Cat. No.: B13539601
M. Wt: 289.53 g/mol
InChI Key: RDTVJMLUHLSMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-fluoroaniline with cyclopropylamine, followed by bromination using bromine or a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It is used in chemical biology research to probe biological pathways and identify potential therapeutic targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyclopropyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
  • 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole

Uniqueness

6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole is unique due to the presence of multiple halogen atoms and a cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for the development of new drugs and other bioactive molecules .

Properties

Molecular Formula

C10H7BrClFN2

Molecular Weight

289.53 g/mol

IUPAC Name

6-bromo-2-chloro-1-cyclopropyl-4-fluorobenzimidazole

InChI

InChI=1S/C10H7BrClFN2/c11-5-3-7(13)9-8(4-5)15(6-1-2-6)10(12)14-9/h3-4,6H,1-2H2

InChI Key

RDTVJMLUHLSMCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C(=CC(=C3)Br)F)N=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.